N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an acetyl group at the 2-position and a thiophene ring attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamide typically involves the reaction of 2-acetylphenylamine with thiophene-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Acetylphenyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-Acetylphenyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-Acetylphenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to its analogs
Properties
CAS No. |
89080-87-5 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C14H13NO2S/c1-10(16)12-4-2-3-5-13(12)15-14(17)8-11-6-7-18-9-11/h2-7,9H,8H2,1H3,(H,15,17) |
InChI Key |
TURZQFNAGGVWGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
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